molecular formula C21H33Cl2N3O3 B611080 SUVN-G3031 dihydrochloride CAS No. 1394808-20-8

SUVN-G3031 dihydrochloride

Katalognummer B611080
CAS-Nummer: 1394808-20-8
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: LCPQCTBHZPMVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Samelisant, also known as SUVN-G3031, is a potent and selective histamine H3 receptor inverse agonist. It has shown promising potential in the treatment of sleep-related disorders such as narcolepsy. Samelisant exhibits good brain penetration and oral bioavailability, making it a viable candidate for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Samelisant has a wide range of scientific research applications:

Vorbereitungsmethoden

The synthesis of Samelisant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of purification steps to ensure high purity and yield . Industrial production methods focus on optimizing reaction conditions to achieve scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Samelisant undergoes various chemical reactions, including:

    Oxidation: Samelisant can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Samelisant can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Wirkmechanismus

Samelisant exerts its effects by acting as an inverse agonist at histamine H3 receptors. By binding to these receptors, it inhibits their activity, leading to increased levels of histamine, dopamine, and norepinephrine in the brain. This modulation of neurotransmitter levels results in wake-promoting and anticataplectic effects, making Samelisant a promising candidate for the treatment of narcolepsy .

Vergleich Mit ähnlichen Verbindungen

Samelisant is unique in its high selectivity and potency as a histamine H3 receptor inverse agonist. Similar compounds include:

Eigenschaften

CAS-Nummer

1394808-20-8

Molekularformel

C21H33Cl2N3O3

Molekulargewicht

446.4 g/mol

IUPAC-Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChI-Schlüssel

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Kanonische SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (70 g, 0.187 moles) in diethyl ether (2.3 L) and methanol (350 mL) was treated with 31.5% w/v methanolic hydrochloric acid (54.36 mL, 0.469 moles). The reaction mass was further stirred 2-3 hours at room temperature. The solvent was decanted and the resulting solid mass was washed with ether (3×250 mL) and dried under reduced pressure to obtain title compound 70 g (Yield: 83.9%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
54.36 mL
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SUVN-G3031 dihydrochloride
Reactant of Route 2
Reactant of Route 2
SUVN-G3031 dihydrochloride
Reactant of Route 3
Reactant of Route 3
SUVN-G3031 dihydrochloride
Reactant of Route 4
Reactant of Route 4
SUVN-G3031 dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
SUVN-G3031 dihydrochloride
Reactant of Route 6
Reactant of Route 6
SUVN-G3031 dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.